![molecular formula C14H14N2O2 B12581805 3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- CAS No. 617691-20-0](/img/structure/B12581805.png)
3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- is a chemical compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a pyridine ring attached to a carboxamide group, with an additional hydroxymethylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine derivative. One common method is the condensation reaction between pyridine-3-carboxylic acid and 4-(hydroxymethyl)benzylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxylic acid, N-[[4-(carboxy)phenyl]methyl]-.
Reduction: Formation of 3-pyridinecarboxamide, N-[[4-(aminomethyl)phenyl]methyl]-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar structure but without the hydroxymethylphenylmethyl substituent.
Isonicotinamide: Another pyridinecarboxamide with the carboxamide group at the 4-position of the pyridine ring.
Pyridine-3-carboxylic acid: The parent compound without the amide or hydroxymethylphenylmethyl substituent.
Uniqueness
3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- is unique due to the presence of the hydroxymethylphenylmethyl substituent, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s solubility, reactivity, and binding interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
617691-20-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[[4-(hydroxymethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c17-10-12-5-3-11(4-6-12)8-16-14(18)13-2-1-7-15-9-13/h1-7,9,17H,8,10H2,(H,16,18) |
InChI Key |
ZVBFFDIRXKGHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


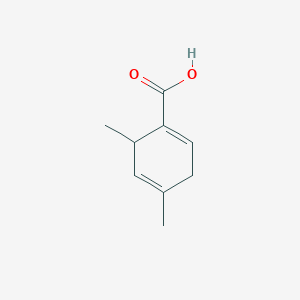
![N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B12581732.png)
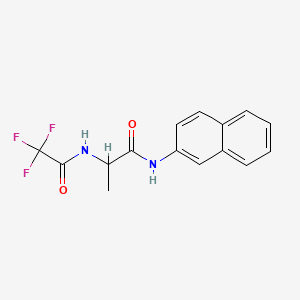
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
![O-[(Hydrazinylidenemethyl)amino]-D-serine](/img/structure/B12581746.png)
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)
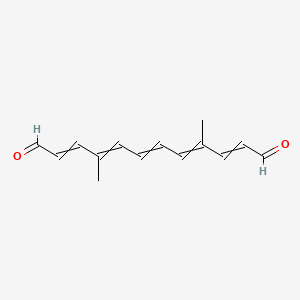
![1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-](/img/structure/B12581756.png)
![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
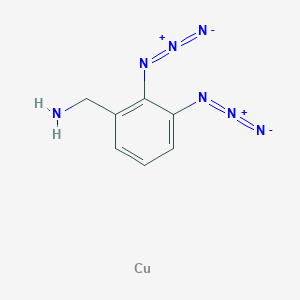
![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
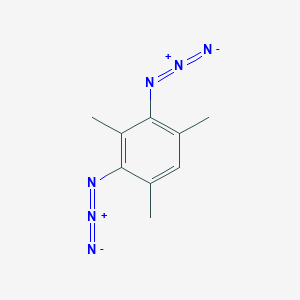
![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)
